

CGP77675 Hydrate: An In-depth Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: CGP77675 hydrate

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Introduction

CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1] This family, which includes Src, Lck, Fyn, and Yes, plays a pivotal role in regulating a multitude of cellular processes such as proliferation, differentiation, motility, and adhesion.[2] Dysregulation of Src family kinase (SFK) activity has been implicated in the progression of various cancers, making them a key target for therapeutic intervention.[3] CGP77675 has demonstrated efficacy in preclinical models and is also utilized in stem cell research, notably in combination with the GSK3 inhibitor CHIR99021, to maintain mouse embryonic stem cells in a pluripotent state.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of **CGP77675 hydrate**, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CGP77675 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the quantitative data on the selectivity of **CGP77675 hydrate**.

Kinase Target	IC50 (nM)	Comments	Reference
Src Family Kinases			
Src (peptide substrate)	5 - 20	Inhibition of phosphorylation of peptide substrates.	[2][4][5]
Src (autophosphorylation)	40	Inhibition of purified Src autophosphorylation.	[2][4][5]
Lck	290	A member of the Src kinase family.	[1][2][4]
Yes	Low nanomolar	A member of the Src kinase family.	[3]
Other Kinases			
v-Abl	310	[1][2][4]	
Epidermal Growth Factor Receptor (EGFR)	150	[1][2][4]	
Focal Adhesion Kinase (FAK)	200	[4]	
KDR (VEGFR2)	1000	[1][2]	
Cdc2	> 10,000	[4]	

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for determining the kinase inhibition profile of compounds like CGP77675. The specific details are based on the primary research article by Missbach M, et al. (1999) Bone 24(5):437-49.

In Vitro Kinase Assay (General Protocol)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

1. Reagents and Materials:

- Purified recombinant kinase (e.g., Src)
- Peptide substrate (e.g., poly-Glu-Tyr)
- **CGP77675 hydrate** (or other inhibitor) at various concentrations
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP or unlabeled ATP and a detection system (e.g., antibody-based for ELISA or fluorescence-based for TR-FRET)
- 96-well plates
- Incubator
- Scintillation counter or plate reader

2. Procedure:

- Prepare serial dilutions of CGP77675 in the kinase reaction buffer.
- In a 96-well plate, add the kinase, peptide substrate, and the diluted inhibitor.
- Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ -³²P]ATP if using a radioactivity-based assay).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Terminate the reaction (e.g., by adding a stop solution containing EDTA).
- Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated

ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, follow the specific detection protocol for the assay format used.

- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase Autophosphorylation Assay

This assay measures the inhibition of a kinase's ability to phosphorylate itself.

1. Reagents and Materials:

- Purified recombinant kinase capable of autophosphorylation (e.g., Src)
- **CGP77675 hydrate** at various concentrations
- Kinase reaction buffer
- [γ -³²P]ATP or unlabeled ATP and a phospho-specific antibody for detection
- SDS-PAGE equipment and reagents
- Phosphorimager or Western blotting equipment

2. Procedure:

- Prepare serial dilutions of CGP77675.
- In a reaction tube, combine the kinase and the diluted inhibitor.
- Start the reaction by adding ATP.
- Incubate under appropriate conditions.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.

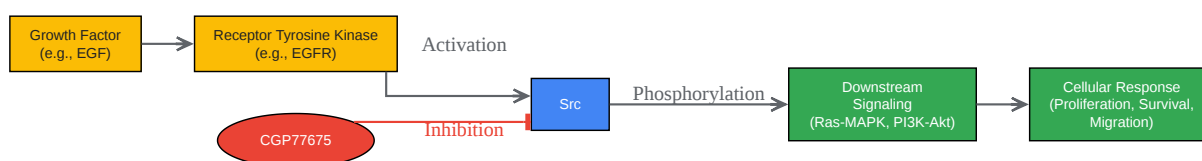
- Detect the level of kinase autophosphorylation. For radioactive assays, this involves exposing the gel to a phosphor screen and imaging. For non-radioactive methods, transfer the proteins to a membrane and probe with a phospho-specific antibody against the autophosphorylation site.
- Quantify the signal and calculate the IC50 as described above.

Signaling Pathways and Mechanisms of Action

CGP77675 exerts its biological effects by inhibiting Src family kinases, which are crucial nodes in various signaling cascades.

Inhibition of Receptor-Mediated Signaling

Src family kinases are key downstream effectors of both receptor tyrosine kinases (RTKs) like EGFR and G-protein coupled receptors (GPCRs). Upon ligand binding and receptor activation, Src is recruited and activated, leading to the phosphorylation of downstream substrates and the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. CGP77675 blocks these downstream signals by directly inhibiting Src activity.



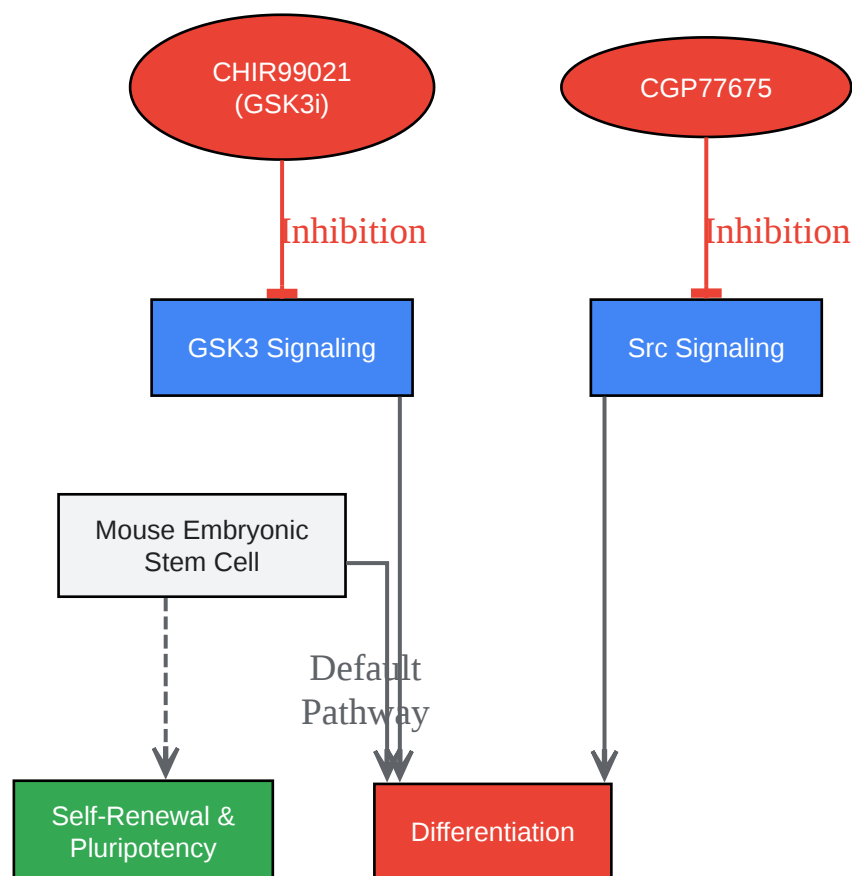
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Caption: Inhibition of Receptor Tyrosine Kinase signaling by CGP77675.

Maintenance of Embryonic Stem Cell Pluripotency

In the context of stem cell biology, CGP77675 is a component of the "alternative 2i" culture medium used to maintain mouse embryonic stem cells (mESCs). This medium combines a Src inhibitor (CGP77675) with a GSK3 inhibitor (e.g., CHIR99021). The conventional "2i" medium

uses inhibitors of the MAPK/ERK pathway and GSK3. In the alternative 2i formulation, inhibition of Src signaling by CGP77675, coupled with the inhibition of GSK3, effectively blocks differentiation pathways and promotes the self-renewal and maintenance of the naive pluripotent state.

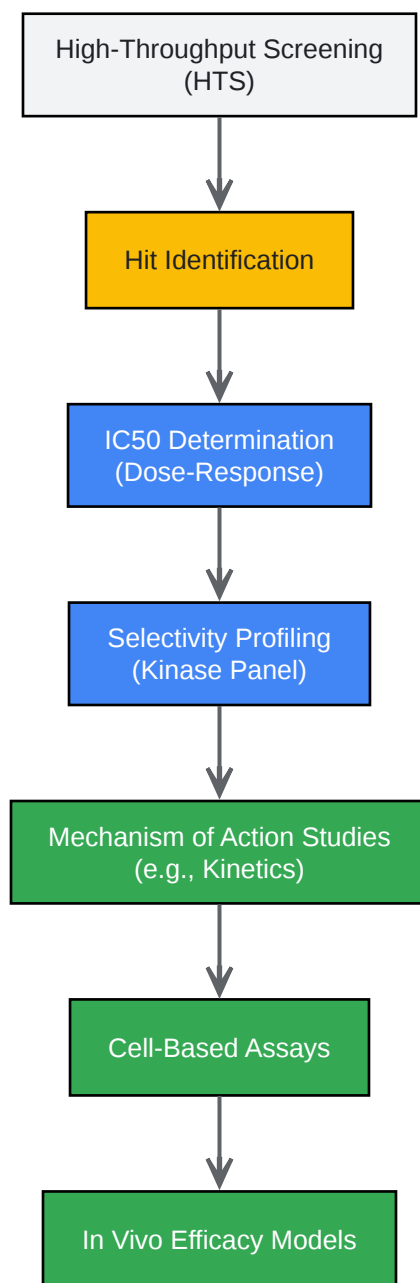


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Caption: Role of CGP77675 in the "alternative 2i" stem cell culture system.

Experimental Workflow Visualization

The process of identifying and characterizing a kinase inhibitor like CGP77675 involves a series of steps from initial screening to detailed kinetic analysis.



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Caption: General workflow for the characterization of a kinase inhibitor.

Conclusion

CGP77675 hydrate is a well-characterized, potent inhibitor of Src family kinases with demonstrated activity against several other important kinases. Its selectivity profile makes it a valuable tool for investigating Src-mediated signaling pathways in cancer and other diseases.

Furthermore, its application in stem cell culture highlights its utility in regenerative medicine research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this compound.

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References

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